molecular formula C27H25F2NO4 B061623 Omiloxetine

Omiloxetine

Cat. No.: B061623
M. Wt: 465.5 g/mol
InChI Key: FAHGZANUNVVDFL-UHFFFAOYSA-N
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Description

Omiloxetine is a chemical compound that was developed as a selective serotonin reuptake inhibitor. It was initially investigated for its potential use as an antidepressant. The compound was developed by Ferrer Internacional, a Spanish pharmaceutical company, but its development was discontinued in 2005 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omiloxetine involves several steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and the introduction of the fluorophenyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Omiloxetine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or an aldehyde, while reduction could lead to the formation of an alcohol.

Scientific Research Applications

Omiloxetine has been investigated for various scientific research applications, including:

    Chemistry: As a model compound for studying selective serotonin reuptake inhibitors.

    Biology: For understanding the role of serotonin in the brain and its impact on mood and behavior.

    Medicine: As a potential treatment for depression and other mood disorders.

    Industry: For the development of new antidepressant drugs and other therapeutic agents.

Mechanism of Action

Omiloxetine exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its binding to postsynaptic receptors. The molecular targets of this compound include the serotonin transporter, which is responsible for the reuptake of serotonin into the presynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression.

    Duloxetine: A serotonin and norepinephrine reuptake inhibitor used to treat depression and anxiety.

    Paroxetine: A selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.

Uniqueness

Omiloxetine is unique in its chemical structure, which includes a piperidine ring and two fluorophenyl groups. This structure is different from other selective serotonin reuptake inhibitors, which may contribute to its distinct pharmacological properties .

Properties

Molecular Formula

C27H25F2NO4

Molecular Weight

465.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2

InChI Key

FAHGZANUNVVDFL-UHFFFAOYSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F

176894-09-0

Origin of Product

United States

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